4-(4-Phenylthiazol-2-yl)aniline
Overview
Description
4-(4-Phenylthiazol-2-yl)aniline is a synthetic intermediate useful for pharmaceutical synthesis . It is also known as PTZ and is a popular organic compound used extensively in scientific experiments.
Synthesis Analysis
The synthesis of 4-(4-Phenylthiazol-2-yl)aniline involves various chemical reactions. For instance, a study describes the synthesis of a similar compound, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), from an optical and electrical point of view . Another study discusses the synthesis of a series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives . Furthermore, many novel thiazole derivatives were designed and synthesized using 4-phenylthiazol-2-amine .Molecular Structure Analysis
The molecular formula of 4-(4-Phenylthiazol-2-yl)aniline is C15H12N2S . Its molecular weight is 252.3 g/mol . The compound’s structure includes a phenyl ring attached to a thiazol-2-yl group, which is further connected to an aniline group .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Phenylthiazol-2-yl)aniline are complex and varied. For example, a study discusses the tautomerization phenomenon of a similar compound, PTPA . Another study mentions the reactivity of 4-phenylthiazol-2-amine toward different chemical reagents .Physical And Chemical Properties Analysis
4-(4-Phenylthiazol-2-yl)aniline has several computed properties. Its molecular weight is 252.3 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2, and it has a topological polar surface area of 67.2 Ų . The compound’s complexity is 265 .Scientific Research Applications
Organic Semiconductors and Optoelectronics
4-(4-Phenylthiazol-2-yl)aniline (PTPA) is an intriguing organic semiconductor with promising applications in optoelectronic devices. Here’s what we know:
- Synthesis and Structure:
Conclusion
4-(4-Phenylthiazol-2-yl)aniline holds promise as an organic semiconductor and a versatile colorant. Its unique properties make it an exciting candidate for future research and practical applications.
For more in-depth information, you can refer to the research articles . If you have any further questions, feel free to ask! 😊
Future Directions
4-(4-Phenylthiazol-2-yl)aniline and similar compounds have potential applications in various fields. For instance, a study mentions the use of a similar compound, PTPA, in optical switching systems . Another study highlights the potential of thiazoles in the cure of cancer . These findings suggest that 4-(4-Phenylthiazol-2-yl)aniline could have promising applications in the future.
Mechanism of Action
Target of Action
4-(4-Phenylthiazol-2-yl)aniline, a derivative of thiazole, has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic might play a role in its interaction with its targets.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that organic semiconductors like 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile, a related compound, have been shown to increase electrical conductivity with rising temperature, indicating that temperature could potentially influence the action of 4-(4-phenylthiazol-2-yl)aniline .
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCASGOZKOOXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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